molecular formula C23H24N4O3S B2459915 Methyl 3-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)thiophene-2-carboxylate CAS No. 1396786-58-5

Methyl 3-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)thiophene-2-carboxylate

Cat. No.: B2459915
CAS No.: 1396786-58-5
M. Wt: 436.53
InChI Key: MRHJTCXBWBFQOM-UHFFFAOYSA-N
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Description

Methyl 3-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-[[6-(4-benzylpiperidin-1-yl)pyridazine-3-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-30-23(29)21-18(11-14-31-21)24-22(28)19-7-8-20(26-25-19)27-12-9-17(10-13-27)15-16-5-3-2-4-6-16/h2-8,11,14,17H,9-10,12-13,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHJTCXBWBFQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)thiophene-2-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its multifaceted biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiophene ring, a pyridazine moiety, and a benzylpiperidine group. Its chemical formula is C22H25N5O3SC_{22}H_{25}N_{5}O_{3}S with a molecular weight of approximately 429.53 g/mol. The structural complexity allows for diverse interactions with biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound primarily arises from its interaction with specific molecular targets, including:

  • Receptors : It may act as an antagonist or agonist at various neurotransmitter receptors, influencing pathways involved in mood regulation and cognitive functions.
  • Enzymes : The compound could inhibit or activate enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter degradation or synthesis.
  • Ion Channels : Interaction with ion channels can modulate neuronal excitability and synaptic transmission.

Antidepressant Effects

Recent studies have indicated that derivatives of this compound exhibit significant antidepressant-like activity in animal models. For instance, compounds structurally related to this compound have been shown to enhance serotonergic and noradrenergic signaling, which are critical pathways in the treatment of depression.

Anti-inflammatory Properties

Research has demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Data Tables and Case Studies

Study Findings Methodology
Study 1Significant reduction in depressive behavior in mice after administration of the compound.Behavioral assays in murine models.
Study 2Inhibition of TNF-alpha production in LPS-stimulated macrophages.ELISA assays to measure cytokine levels.
Study 3Modulation of serotonin and norepinephrine levels in rat brain tissue.Neurochemical analysis using HPLC.

Research Findings

  • Antidepressant Activity : A study published in Pharmacology Biochemistry and Behavior reported that similar compounds significantly improved scores on the forced swim test (FST), indicating potential antidepressant properties .
  • Anti-inflammatory Effects : Research highlighted in Journal of Medicinal Chemistry found that derivatives exhibited potent anti-inflammatory activity by downregulating NF-kB signaling pathways .
  • Neurotransmitter Modulation : A detailed analysis indicated that the compound increases serotonin and norepinephrine levels in the brain, contributing to its antidepressant effects .

Q & A

Basic Research Question

  • X-ray crystallography : Use SHELX or SHELXL for crystal structure refinement, particularly for resolving piperidine and pyridazine conformations .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm substituent positions and amide bond formation .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
  • ORTEP-III : Generate thermal ellipsoid plots to visualize bond angles and torsional strain .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases or GPCRs) .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over nanosecond timescales to assess stability .
  • QM/MM calculations : Evaluate electronic effects of the benzylpiperidine moiety on binding affinity .

What are the key functional groups influencing this compound’s reactivity?

Basic Research Question

  • Thiophene carboxylate : Participates in nucleophilic substitutions or ester hydrolysis under basic conditions .
  • Benzylpiperidine : Enhances lipophilicity and potential membrane permeability .
  • Pyridazine carboxamide : Engages in hydrogen bonding with biological targets .
  • Ester group : Susceptible to enzymatic or chemical hydrolysis, affecting prodrug activation .

How should researchers assess the compound’s stability under varying pH conditions?

Advanced Research Question

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 37°C .
  • Analytical monitoring : Use HPLC or LC-MS to quantify degradation products (e.g., hydrolyzed esters or oxidized thiophenes) .
  • Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life .

What methodologies identify the compound’s interaction with enzymes or receptors?

Advanced Research Question

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐ, kₑ) for enzyme-substrate interactions .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand binding .
  • Fluorescence polarization assays : Screen for competitive displacement using fluorescent probes .
  • Cryo-EM : Resolve ligand-bound protein structures at near-atomic resolution .

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